2-Nitro-4-(3-nitrophenyl)benzoic acid
Description
2-Nitro-4-(3-nitrophenyl)benzoic acid is a nitro-substituted benzoic acid derivative featuring a nitro group at the 2-position of the benzoic acid core and a 3-nitrophenyl substituent at the 4-position. This compound’s structure combines two nitro groups in distinct positions, which likely influences its electronic properties, solubility, and reactivity.
Nitrobenzoic acids are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitro groups, which enhance stability and modulate reactivity . The para-substituted nitro group in 4-nitrobenzoic acid, for instance, is known to increase acidity compared to ortho or meta isomers .
Properties
IUPAC Name |
2-nitro-4-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-13(17)11-5-4-9(7-12(11)15(20)21)8-2-1-3-10(6-8)14(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFUUEIQGYNFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690061 | |
| Record name | 3,3'-Dinitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-23-3 | |
| Record name | 3,3'-Dinitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(3-nitrophenyl)benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of 4-(3-nitrophenyl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2-amino-4-(3-aminophenyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of oxidized benzoic acid derivatives.
Scientific Research Applications
2-Nitro-4-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Structural and Substituent Effects
Table 1: Key Structural and Electronic Comparisons
Notes:
- *Predicted pKa for this compound is extrapolated from substituent effects. The dual nitro groups likely lower pKa further compared to single-nitro analogs.
- Substituent position significantly impacts electronic properties. Para-substituted nitro groups (e.g., in 4-nitrobenzoic acid) exhibit stronger electron-withdrawing effects than ortho isomers, increasing acidity .
Key Findings:
- Substituent Position: The para position of the nitro group in 4-nitrobenzoic acid enhances its acidity (pKa 3.47) compared to ortho-nitrobenzoic acid (pKa 2.21) due to resonance stabilization .
- Electron-Withdrawing Groups : The trifluoromethyl group in 2-Nitro-4-(trifluoromethyl)benzoic acid (pKa ~2.8) provides strong electron withdrawal, comparable to nitro groups. However, its lipophilic nature may enhance membrane permeability in pharmaceutical applications .
Table 2: Application Comparison of Nitrobenzoic Acid Derivatives
Key Findings:
- Pharmaceutical Relevance : 2-Nitro-4-(trifluoromethyl)benzoic acid is a key player in the pharmaceutical sector, with major suppliers like Merck and Thermo Fisher Scientific driving its market growth (CAGR ~5.2% from 2020–2030) . Its trifluoromethyl group enhances bioactivity, making it valuable in kinase inhibitor development.
- Biosensor Compatibility : Ortho-substituted benzoic acids (e.g., 2-nitro derivatives) show reduced biosensor response compared to para-substituted analogs, as observed in yeast-based biosensor studies . This suggests that this compound may exhibit distinct interaction profiles in biochemical assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
